Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

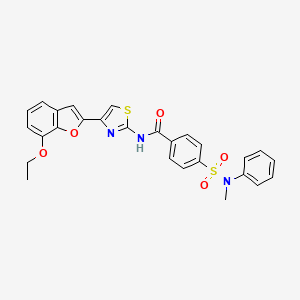

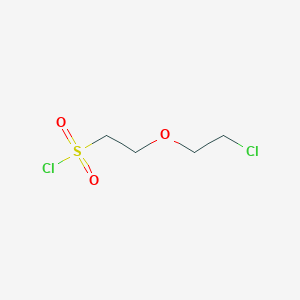

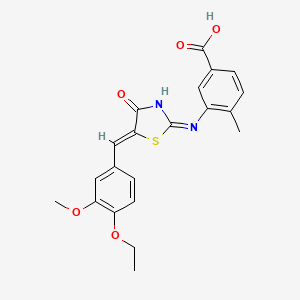

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine (T-1-BZ-3-FP-4-NP) is an organic compound that is used in various scientific research applications. It is a synthetic molecule with a nitro group attached to a benzyl group, and a 3-fluorophenyl group attached to the nitro group. This structure gives the molecule unique properties that make it suitable for use in a variety of scientific research applications. In

Wissenschaftliche Forschungsanwendungen

Enantiodivergent Synthesis and Medicinal Chemistry Applications

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine and its derivatives are involved in enantiodivergent synthesis processes, leading to the creation of bis-spiropyrrolidines. These processes utilize interrupted and completed (3 + 2) cycloadditions, which are instrumental in generating compounds with up to four new chiral centers. Such compounds, due to their rigid and densely substituted homochiral structure, hold significant potential in medicinal chemistry. For instance, these methodologies allow the synthesis of both enantiomeric series of spiro compounds using the same catalytic system, which can be pivotal for the development of new pharmaceuticals (Egoitz Conde et al., 2015).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of derivatives of Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine have been studied to understand their behavior under light exposure. Research on indodicarbocyanine dyes and spiropyran-derived merocyanines has shown significant insights into singlet versus triplet photoprocesses. These studies help in developing materials with specific photoresponsive characteristics, useful in creating sensors or devices with applications ranging from electronics to photodynamic therapy (A. Chibisov & H. Görner, 1997).

Luminescent Sensing Materials

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine derivatives have been explored for their luminescent properties, especially in the development of sensors. For example, triphenylamine-functionalized materials have demonstrated superior sensitivity towards specific nitroaromatic compounds, such as p-nitroaniline, showcasing a promising route for the detection of hazardous materials. This sensitivity and selectivity towards nitroaromatics highlight their potential use in environmental monitoring and security applications (Ning-Ning Ji et al., 2018).

Organometallic Chemistry and Catalysis

The chemistry of Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine extends into the realm of organometallic compounds, where it serves as a precursor or component in complex catalytic systems. These systems are capable of facilitating a variety of chemical transformations, including oxidative addition reactions and the formation of complex organometallic structures. Such applications are crucial in the development of new synthetic pathways and the manufacture of complex molecules (Kazuhiro Nagayama et al., 1999).

Eigenschaften

IUPAC Name |

(3R,4S)-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c18-15-8-4-7-14(9-15)16-11-19(12-17(16)20(21)22)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGUWZVPUVLAMT-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2578037.png)

![4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2578042.png)

![4-[1-(3-Phenylpropyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2578047.png)

![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide](/img/structure/B2578050.png)